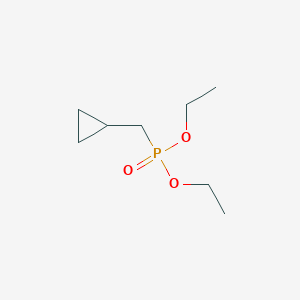

Diethyl cyclopropylmethyl phosphonate

説明

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a broad and vital area of study encompassing organic compounds containing phosphorus. wikipedia.org These compounds are integral to numerous applications, from agriculture to medicine. nih.gov Phosphorus, a group 15 element like nitrogen, can exist in various oxidation states, with phosphorus(V) and phosphorus(III) compounds being the most common. wikipedia.org Diethyl cyclopropylmethyl phosphonate (B1237965) falls under the category of phosphonates, which are characterized by a direct and stable carbon-phosphorus (C-P) bond. mdpi.com This C-P bond distinguishes phosphonates from phosphate (B84403) esters, where phosphorus is bonded to carbon via an oxygen atom, making phosphonates resistant to hydrolysis. mdpi.comfrontiersin.org

The stability and structural diversity of organophosphorus compounds, including phosphonates, have made them essential tools in synthetic organic chemistry and medicinal chemistry. nih.govnbinno.com They serve as key reagents in various chemical transformations and as building blocks for complex molecules with desired biological activities. nbinno.com

Significance of Cyclopropyl (B3062369) and Phosphonate Moieties in Chemical Systems

The distinct properties of diethyl cyclopropylmethyl phosphonate arise from the synergistic combination of its cyclopropyl and phosphonate groups.

The cyclopropyl group , a three-membered carbocyclic ring, is a valuable structural motif in medicinal chemistry. iris-biotech.deunl.pt Its rigid and strained nature provides conformational constraint, which can help in positioning other functional groups for optimal interaction with biological targets. iris-biotech.de This can lead to enhanced potency and selectivity of drug candidates. nih.gov The cyclopropyl ring is often used to replace gem-dimethyl groups or alkenes, and its introduction into a molecule can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com The unique electronic properties of the cyclopropyl group, including its ability to act as an electron-donating group, also influence the reactivity and properties of the parent molecule. unl.pt

The phosphonate moiety (–P(O)(OR)₂) is a key functional group in the design of bioactive molecules. frontiersin.orgresearchgate.net It is often employed as a non-hydrolyzable mimic of the phosphate group found in many biological molecules. frontiersin.orgnih.gov This isosteric replacement enhances the enzymatic and chemical stability of the molecule. frontiersin.org Phosphonates can also act as transition-state analogues for enzymatic reactions involving ester or amide hydrolysis, making them effective enzyme inhibitors. frontiersin.orgresearchgate.net The charged nature of phosphonic acids at physiological pH can be a challenge for cell permeability, leading to the development of phosphonate ester prodrugs to improve bioavailability. tandfonline.com

Historical Development of Cyclopropylphosphonate Synthesis

The synthesis of cyclopropylphosphonates has evolved over time, with various methods being developed to construct this valuable structural motif. A common and effective method involves the cyclopropanation of vinylphosphonates. This can be achieved using various reagents, such as diazomethane (B1218177) in the presence of a palladium catalyst or through the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple.

Another significant approach is the Michael-induced ring closure (MIRC) reaction. This strategy has been extensively explored for the asymmetric synthesis of cyclopropanes, including those bearing a phosphonate group. researchgate.net More recently, biocatalytic methods employing engineered enzymes have emerged as a powerful tool for the highly stereoselective synthesis of cyclopropylphosphonates. utdallas.edursc.org These enzymatic approaches offer the potential for producing enantiomerically pure compounds, which is crucial for the development of chiral drugs. utdallas.edu The Horner-Wadsworth-Emmons reaction is another versatile tool in organophosphorus chemistry that can be adapted for the synthesis of precursors to cyclopropylphosphonates. nbinno.comnih.gov

Overview of Research Trajectories for this compound

Research involving this compound and related compounds is primarily focused on their potential applications in medicinal chemistry and as synthetic intermediates. The unique combination of the metabolically robust cyclopropyl group and the phosphate-mimicking phosphonate moiety makes these compounds attractive for the design of novel therapeutic agents. scientificupdate.comrsc.org

One area of investigation is their use as building blocks for more complex molecules, including nucleotide analogues. researchgate.netrsc.org The installation of a cyclopropyl phosphonate at the 5'-terminus of an oligonucleotide has been shown to enhance its stability against degradation by enzymes and improve its biological activity. researchgate.netrsc.org

Furthermore, the development of new synthetic methodologies continues to be an active area of research. This includes the refinement of existing methods to improve yields and stereoselectivity, as well as the exploration of novel catalytic systems, including biocatalysts, for the synthesis of these and other organophosphorus compounds. utdallas.edursc.org

Structure

3D Structure

特性

IUPAC Name |

diethoxyphosphorylmethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHIFQWGROIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584508 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863975-37-5 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of Diethyl Cyclopropylmethyl Phosphonate

Reactivity of the Phosphonate (B1237965) Moiety

The phosphonate group is susceptible to nucleophilic attack at the electrophilic phosphorus center, leading to substitution reactions. These transformations are fundamental to modifying the phosphonate structure and have been exploited for creating chiral phosphorus centers.

The hydrolysis of diethyl phosphonates, including Diethyl cyclopropylmethyl phosphonate, to the corresponding phosphonic acid is a well-established transformation that can proceed under either acidic or basic conditions. nih.govresearchgate.net The reaction occurs in a stepwise manner, with the cleavage of the two ethoxy groups happening sequentially. nih.gov

In basic media, a hydroxide (B78521) ion directly attacks the phosphorus atom. This process also proceeds through a pentacoordinate intermediate, with subsequent cleavage of the P-O bond to expel an ethoxide ion. The rate of alkaline hydrolysis is sensitive to steric hindrance at the phosphorus center and on the ester alkyl groups. nih.gov For this compound, the steric bulk of the ethyl and cyclopropylmethyl groups influences the rate of both acid- and base-catalyzed hydrolysis. nih.gov

Table 1: General Mechanisms for Diethyl Phosphonate Hydrolysis

| Catalyst | Initial Step | Key Intermediate/Transition State | Mechanism Type |

|---|---|---|---|

| Acid (e.g., HCl) | Protonation of P=O | Pentacoordinate | AAC2 |

A significant advancement in phosphonate chemistry is the ability to create stereogenic phosphorus(V) centers through catalytic enantioselective reactions. For a prochiral substrate like this compound, if the two ethyl groups were replaced by two identical, suitable leaving groups (e.g., 2-methyl-6-nitrophenoxy), a desymmetrization reaction can be achieved. researchgate.netthieme-connect.com

This transformation has been successfully realized using a two-stage strategy involving a highly effective bifunctional iminophosphorane (BIMP) superbase catalyst. researchgate.netelsevierpure.comresearchgate.net In the first stage, the BIMP catalyst facilitates the enantioselective nucleophilic substitution of one of the two enantiotopic leaving groups with a nucleophile, such as a phenol (B47542). thieme-connect.com The catalyst, which contains both a highly basic iminophosphorane site and a hydrogen-bond-donating moiety (like a ureidopeptide), activates both the nucleophile and the phosphonate substrate. researchgate.netox.ac.ukacs.org

The reaction mechanism, supported by Density Functional Theory (DFT) studies, proceeds in three stages: complexation of the phosphonate and nucleophile with the BIMP catalyst, nucleophilic attack, and elimination from a metastable pentacoordinate intermediate. researchgate.netresearchgate.net The nucleophilic addition of the phenol to the phosphorus center is the rate- and enantio-determining step. researchgate.net The chiral scaffold of the catalyst creates a differentiating environment that favors one transition state over the other, leading to high enantioselectivity. researchgate.net The resulting enantioenriched phosphonate intermediate can then undergo a second, enantiospecific substitution with a wide range of medicinally relevant nucleophiles. researchgate.net

Table 2: BIMP-Catalyzed Desymmetrization of a Prochiral Phosphonate Model System (P1)

| Nucleophile | Yield of Desymmetrized Product (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| 2,4-Dimethylphenol | 84 | 91 |

| Totarol | 98 | 91 |

| Thymol | 64 | 96 |

| Carvacrol | 75 | 84 |

Data adapted from studies on prochiral bis(2-methyl-6-nitrophenyl) phosphonates, which serve as a model for the reactivity of this compound under these catalytic conditions. researchgate.netthieme-connect.com

Reactions Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a well-known source of reactivity due to the significant ring strain of the three-membered ring. This strain can be released through ring-opening reactions initiated by radicals or cations.

The cyclopropylmethyl radical is a classic "radical clock" used to determine the rates of competing chemical reactions. wikipedia.org It undergoes an extremely rapid, irreversible ring-opening reaction to form the thermodynamically more stable but-3-enyl radical. psu.edustackexchange.com The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu

When a radical is generated at the methylene (B1212753) carbon of the cyclopropylmethyl group in this compound (for instance, through hydrogen abstraction by a potent radical initiator), it is expected to undergo this characteristic ring scission. psu.eduresearchgate.netrsc.org The driving force is the release of approximately 115 kJ/mol of ring strain. psu.edu The phosphonate group attached to the radical center can influence the rate of this rearrangement. Generally, substituents that stabilize the initial radical tend to decrease the rate of ring opening. psu.edu The diethyl phosphonate group, as an ester, may exert a minor stabilizing effect on the adjacent radical, but the ring-opening process is expected to remain exceptionally fast. Unlike the corresponding cation, the cyclopropylmethyl radical does not typically rearrange to a cyclobutyl derivative. psu.edu

The generation of a positive charge on the methylene carbon adjacent to the cyclopropyl (B3062369) ring leads to one of the most studied carbocation rearrangements in organic chemistry. nih.gov The resulting cyclopropylmethyl cation is exceptionally stable due to the delocalization of the positive charge into the C-C bonds of the strained cyclopropane (B1198618) ring. This leads to the formation of a non-classical bicyclobutonium ion as an intermediate in the interconversion between the cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) cations. nih.govacs.orgcore.ac.uk

Therefore, any reaction of this compound that proceeds through a cyclopropylmethyl cation intermediate, such as a solvolysis reaction of a derivative with a leaving group on the methylene carbon, will not yield a single product. Instead, it will produce a characteristic mixture of products resulting from nucleophilic attack on the equilibrating cationic species. researchgate.netstackexchange.com This typically results in a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl alcohol products (in the case of hydrolysis). The exact product distribution is sensitive to reaction conditions and the specific substrate.

In-Depth Analysis of this compound's Chemical Behavior Remains Elusive

Despite a thorough review of available scientific literature, detailed research findings on the specific chemical transformations and reaction mechanisms of this compound, as outlined, are not presently available in published studies. While extensive research exists on related phosphonate compounds and general reaction classes, data focusing explicitly on the carbanion additions and cycloadditions of this compound is scarce.

The intended scope of this article was to provide a detailed examination of the chemical reactivity of this compound, focusing on two key areas: its reaction in the presence of diethyl phosphite (B83602) with alkylenecyclopropanes and the regio- and stereoselectivity of its carbanion additions. However, a comprehensive search of chemical databases and academic journals did not yield specific studies investigating these aspects of this compound's reactivity.

General principles of phosphonate chemistry, such as the Horner-Wadsworth-Emmons reaction and Michael additions, are well-documented for a wide range of phosphonate esters. wikipedia.orgconicet.gov.arorganic-chemistry.orgrsc.org These reactions typically involve the formation of a phosphonate-stabilized carbanion, which then acts as a nucleophile. The stereochemical outcome of such reactions is influenced by factors including the nature of the base, solvent, temperature, and the steric and electronic properties of the reactants. wikipedia.orgresearchgate.net

For instance, the addition of phosphonate carbanions to α,β-unsaturated systems, a Michael addition, is a powerful tool for carbon-carbon bond formation. rsc.orglibretexts.org The regioselectivity of this addition is generally governed by the principle of conjugate addition. Similarly, the Horner-Wadsworth-Emmons reaction, the reaction of a phosphonate carbanion with an aldehyde or ketone, is a widely used method for the synthesis of alkenes, often with high E-selectivity. wikipedia.orgyoutube.comnrochemistry.com

The reactivity of diethyl phosphite in the presence of radical initiators and unsaturated compounds is also a known area of research. For example, the AIBN-mediated addition of diethyl phosphite to alkylidenecyclopropanes has been reported to yield products like diethyl-3,4-dihydro-2-naphthylphosphonates. This reaction proceeds via a radical mechanism.

However, the application of these general principles and specific reaction conditions to this compound itself is not described in the currently accessible body of scientific literature. There are no detailed research findings, data tables, or specific examples of the regio- and stereoselectivity of its carbanion additions.

Therefore, while the outline provided a structured approach to exploring the chemistry of this compound, the foundational research required to populate these sections with accurate and specific scientific content is not available at this time. Further experimental investigation would be necessary to elucidate the chemical transformations and reaction mechanisms of this particular compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for Diethyl Cyclopropylmethyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of Diethyl cyclopropylmethyl phosphonate (B1237965), offering detailed insights into the proton, carbon, and phosphorus environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in Diethyl cyclopropylmethyl phosphonate. The spectrum provides key information about the chemical shift, integration, and multiplicity of each proton signal, which corresponds to a specific part of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, the signals are assigned as follows: a multiplet observed between δ 4.18-4.03 ppm corresponds to the four protons of the two methylene (B1212753) groups (-OCH₂CH₃) of the ethyl esters. Another multiplet appearing in the range of δ 0.0–1.25 ppm is assigned to the twelve protons which include the methyl protons of the ethyl groups and the protons of the cyclopropyl (B3062369) ring.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.18-4.03 | m | 4H | -OCH₂CH₃ |

| 0.0-1.25 | m | 12H | -OCH₂CH₃ & Cyclopropyl protons |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. core.ac.uk While specific and detailed peak assignments from diverse sources are limited in the provided search results, a general understanding of the expected regions for the carbon signals can be inferred. The carbon spectrum would show distinct signals for the cyclopropyl ring carbons, the methylene carbon attached to the phosphorus atom, the ethoxy group carbons, and the methyl carbons of the ethyl groups.

³¹P NMR for Phosphorus Environment Probing

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique used to analyze the chemical environment of the phosphorus atom within the phosphonate group. core.ac.uk This method is particularly useful for confirming the presence and oxidation state of phosphorus in the molecule. For this compound, the ³¹P NMR spectrum typically exhibits a single signal, indicating the presence of one unique phosphorus environment. The chemical shift of this signal provides information about the electronic environment surrounding the phosphorus atom.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for the unambiguous structural elucidation of this compound. core.ac.uk While specific 2D NMR data was not detailed in the search results, these methods would be crucial for confirming the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between adjacent protons, helping to delineate the spin systems within the cyclopropyl and ethyl groups. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk This method is highly effective for assessing the purity of this compound and confirming its identity. The gas chromatogram will show a retention time characteristic of the compound, while the mass spectrometer will provide a mass spectrum. The mass spectrum will display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that are characteristic of its structure. Predicted GC-MS data is available from the National Institute of Standards and Technology (NIST). core.ac.uk

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). This is achieved by using analyzers with high resolving power, such as Time-of-Flight (TOF) or Orbitrap mass analyzers.

For this compound, HRMS is used to determine its exact monoisotopic mass. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁶O, ³¹P). This experimentally determined value is then compared to the theoretical exact mass calculated from the compound's molecular formula. A close match, typically within a few parts per million (ppm), confirms the elemental composition. epfl.ch

The molecular formula for this compound is C₈H₁₇O₃P. The theoretical monoisotopic mass calculated for this formula is 192.091531 g/mol . epa.gov Experimental determination via HRMS would yield a mass value extremely close to this theoretical figure, thereby confirming the compound's identity and purity.

Table 1: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇O₃P |

| Theoretical Monoisotopic Mass | 192.091531 g/mol epa.gov |

This interactive table provides the fundamental data used in the HRMS analysis for the confirmation of this compound's elemental composition.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be generated, from which the exact spatial coordinates of each atom in the molecule can be determined. caltech.edu

This method is unparalleled for the unambiguous determination of both relative and absolute stereochemistry. It reveals crucial structural details such as bond lengths, bond angles, and torsional angles. For phosphonate compounds, X-ray crystallography can elucidate the geometry around the central phosphorus atom and the conformation of the molecule. nih.gov In studies of similar phosphonate derivatives, X-ray analysis has been used to confirm stereostructures and understand intermolecular interactions, such as hydrogen bonding patterns within the crystal lattice. nih.gov

While a specific single-crystal X-ray structure for this compound is not widely available in the reviewed literature, the application of this technique would be the definitive method to establish its absolute and relative stereochemistry, should a suitable single crystal be grown. The resulting data would provide irrefutable proof of the molecule's three-dimensional architecture.

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for its analysis and purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and sensitive method. For the analysis of phosphonates, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A typical HPLC method for a phosphonate similar to this compound would involve a C18 column as the stationary phase. The mobile phase could consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid to improve peak shape and ensure reproducibility. sielc.com Detection can be achieved using various detectors, with mass spectrometry (MS) being particularly powerful when coupled with HPLC (LC-MS) for providing mass information on the separated components. sielc.com

Table 2: Representative HPLC Parameters for Phosphonate Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 or equivalent C18 column sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid (for MS compatibility) sielc.com |

| Mode | Reverse-Phase (RP) sielc.com |

| Detector | UV, Mass Spectrometry (MS) |

This interactive table outlines typical conditions for the HPLC analysis of phosphonate compounds, adaptable for this compound.

Gas Chromatography (GC) for Enantiomeric Excess Determination

Gas Chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for determining the enantiomeric excess (ee) of chiral molecules when a chiral stationary phase (CSP) is used. researchgate.net

To determine the enantiomeric excess of this compound, which is a chiral molecule, a chiral GC column is required. The CSP, often a cyclodextrin (B1172386) derivative like Chirasil-Dex, interacts differently with the two enantiomers, causing them to travel through the column at different rates. researchgate.net This results in two separate peaks on the chromatogram, one for each enantiomer. The enantiomeric excess can be calculated by comparing the areas of the two peaks. libretexts.org The method provides high resolution and is sensitive enough for accurate quantification of enantiomeric ratios. researchgate.net

Table 3: Typical GC Parameters for Chiral Analysis of Cyclopropane (B1198618) Derivatives

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chirasil-Dex) researchgate.net |

| Carrier Gas | Helium or Hydrogen mdpi.com |

| Injector Temperature | 200-250 °C mdpi.com |

| Oven Program | Temperature ramp (e.g., 60 °C to 110 °C) to ensure separation mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This interactive table details the typical parameters for a chiral Gas Chromatography method used to determine the enantiomeric excess of compounds like this compound.

Computational and Theoretical Investigations of Diethyl Cyclopropylmethyl Phosphonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, structure, and various other properties.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Transition State Analysis and Energy Barrier Computations

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation energy barriers. Transition state theory posits that the rate of a reaction is determined by the energy of the highest point on the reaction coordinate between reactants and products. Computational methods can locate these transition state structures and calculate their energies. For a reaction involving Diethyl cyclopropylmethyl phosphonate (B1237965), this analysis would reveal the kinetic feasibility of different proposed mechanistic pathways. By comparing the energy barriers of various potential routes, researchers could predict the most likely mechanism. Currently, there are no published studies detailing the transition state analysis for reactions of Diethyl cyclopropylmethyl phosphonate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its reactivity. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations. Molecular dynamics (MD) simulations could further provide a picture of the dynamic behavior of the molecule over time, including conformational changes and interactions with a solvent. Such studies would be crucial for understanding how the molecule behaves in a solution and how its shape influences its ability to react. Specific conformational analyses or MD simulations for this compound have not been reported.

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its chemical and physical properties. Analyzing the electronic structure provides deep insights into bonding, stability, and reactivity.

Hyperconjugation Effects in Cyclopropylmethyl Systems

The cyclopropylmethyl moiety is known to exhibit interesting electronic effects, including hyperconjugation. This involves the interaction of the electrons in the C-C bonds of the cyclopropyl (B3062369) ring with adjacent empty or partially filled orbitals. In this compound, hyperconjugation could influence the stability of the molecule and its reactivity, particularly at the carbon atom attached to the phosphonate group. A detailed computational analysis could quantify the extent of these hyperconjugative interactions and their impact on the molecule's properties. However, specific computational studies on hyperconjugation in this compound are absent from the literature.

Stability and Reactivity Predictions

Quantum chemical calculations can predict various parameters that correlate with a molecule's stability and reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity. Other descriptors, such as molecular electrostatic potential maps, can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would be invaluable for predicting its behavior in known and novel chemical transformations. To date, a comprehensive computational study on the stability and reactivity of this compound has not been published.

While direct computational studies on this compound are lacking, the principles outlined above represent the standard and powerful approaches that computational chemists would use to investigate this molecule. The absence of such studies highlights a research gap and an opportunity for future investigations to provide a deeper, molecular-level understanding of this important synthetic reagent.

Biological and Biomedical Research Applications of Diethyl Cyclopropylmethyl Phosphonate and Its Derivatives

Enzyme Inhibition Studies

The unique structural characteristics of phosphonates, particularly their tetrahedral geometry which mimics the transition state of peptide bond hydrolysis, make them potent inhibitors of various enzymes. This section explores the role of phosphonopeptides as enzyme inhibitors and the interaction of phosphonates with specific hydrolases.

Phosphonopeptides as Enzyme Inhibitors

Phosphonopeptides are peptide analogs where a phosphonic acid group replaces the typical carboxylic acid moiety. This substitution is key to their function as enzyme inhibitors, as the tetrahedral phosphonate (B1237965) group acts as a stable mimic of the tetrahedral transition state formed during the enzymatic hydrolysis of a peptide bond. frontiersin.org This mimicry allows phosphonopeptides to bind tightly to the active site of peptidases, effectively blocking their catalytic activity. frontiersin.org

The inhibitory potential of phosphonopeptides has been widely explored, leading to the development of inhibitors for various enzymes, including enkephalinase and angiotensin-converting enzyme (ACE). nih.gov For instance, certain phosphonopeptide analogs have demonstrated significant inhibitory potency against enkephalinase, with some exhibiting Ki values in the submicromolar range. nih.gov

The general mechanism of action for many phosphonopeptides involves their structural similarity to natural peptide substrates, which facilitates their transport into microbial cells. Once inside, they can be hydrolyzed to release aminophosphonic acids that inhibit vital enzymes. oncotarget.com A notable example is the inhibition of alanine (B10760859) racemase, a crucial enzyme in bacterial cell wall synthesis. oncotarget.com

While specific studies on the enzyme inhibitory activity of Diethyl cyclopropylmethyl phosphonate are not extensively documented in the reviewed literature, its structural classification as a phosphonate suggests potential for such activity. The presence of the cyclopropylmethyl group could influence its binding affinity and specificity for various enzymes. Research on related compounds, such as aminated (cyclopropylmethyl)phosphonates, has highlighted the broad biological activities of this class of molecules, including their potential as inhibitors of crucial enzymes in various diseases.

Table 1: Examples of Phosphonate-Based Enzyme Inhibitors and their Targets

| Inhibitor Class/Compound | Target Enzyme(s) | Significance |

| Phosphonopeptides | Peptidases (e.g., enkephalinase, ACE) | Act as transition-state analogs, blocking peptide bond hydrolysis. frontiersin.orgnih.gov |

| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | Potent competitive inhibitor, demonstrating the efficacy of phosphinates. |

| Aminated (cyclopropylmethyl)phosphonates | Various enzymes | Investigated for anti-pancreatic cancer activity, suggesting broad inhibitory potential. |

| Fosfomycin (B1673569) | MurA | An antibiotic that inhibits bacterial cell wall synthesis. nih.gov |

This table provides examples of different phosphonate-containing compounds and their known enzyme targets to illustrate the broader context of enzyme inhibition by this class of molecules.

Interaction with Phospholipase D and Other Hydrolases

Organophosphorus compounds are characterized by the presence of a carbon-phosphorus (C-P) bond. A key feature of this bond is its resistance to enzymatic hydrolysis, particularly by enzymes such as phospholipase D (PLD). oncotarget.com PLD is an enzyme that catalyzes the hydrolysis of phospholipids, playing a crucial role in various cellular signaling pathways. wikipedia.org The stability of the C-P bond in compounds like this compound makes them resistant to degradation by PLD and other hydrolases that typically cleave ester bonds. oncotarget.com

This resistance to hydrolysis is a significant attribute in the design of therapeutic agents, as it can lead to increased bioavailability and a longer duration of action in a biological system. While direct studies on the interaction of this compound with phospholipase D are limited in the available literature, the inherent stability of its C-P bond suggests it would not be a substrate for this enzyme.

Furthermore, the broader class of phosphonates has been studied for their interactions with various hydrolases. For example, phosphonopyruvate (B1221233) hydrolase is an enzyme involved in the metabolism of phosphonoalanine. nih.gov The study of such enzymes and their interactions with phosphonate-containing compounds provides valuable insights into the metabolic pathways of these molecules and their potential as modulators of enzyme activity.

Broader Therapeutic Potential within Organophosphorus Chemistry

The field of organophosphorus chemistry has yielded a diverse array of compounds with significant therapeutic potential. Beyond enzyme inhibition, these compounds have been investigated for a range of pharmacological effects, from cardiovascular to antimicrobial applications.

Antihypertensive and Anti-Osteoporotic Effects

Research has indicated that certain short peptides containing aminophosphonic acids exhibit potent antihypertensive and anti-osteoporotic effects. oncotarget.comepa.gov While the specific mechanisms are still under investigation, it is believed that these compounds may interact with biological pathways that regulate blood pressure and bone metabolism.

The development of antihypertensive agents often involves modifying existing molecules to enhance their therapeutic properties. nih.gov Similarly, various medications are used to manage osteoporosis by affecting bone resorption and formation. nih.gov The potential for phosphonate-containing compounds to influence these processes opens up new avenues for drug discovery.

Although direct evidence for the antihypertensive or anti-osteoporotic activity of this compound is not available in the reviewed literature, the reported effects of related aminophosphonic acid-containing peptides suggest that this class of compounds warrants further investigation for such applications. oncotarget.comepa.gov The unique structural features of this compound, including the cyclopropyl (B3062369) group, could contribute to novel interactions with relevant biological targets.

Table 2: Therapeutic Areas of Interest for Phosphonate Derivatives

| Therapeutic Area | Relevant Compound Class | Observed or Potential Effects |

| Hypertension | Short peptides with aminophosphonic acids | Potent antihypertensive effects. oncotarget.comepa.gov |

| Osteoporosis | Short peptides with aminophosphonic acids | Strong anti-osteoporotic effects. oncotarget.comepa.gov |

| Malaria | Organophosphonate compounds | Inhibition of parasitic enzymes. |

| Bacterial Infections | Phosphonate antibiotics (e.g., Fosfomycin) | Inhibition of bacterial cell wall synthesis. nih.govrsc.org |

This table summarizes the broader therapeutic potential of phosphonate derivatives in various medical fields.

Antimalarial and Antibiotic Applications

The search for new and effective treatments for infectious diseases is a continuous effort in medicinal chemistry. Organophosphonate compounds have emerged as a promising class of molecules in this regard, with demonstrated potential as both antimalarial and antibiotic agents.

The antimalarial activity of some organophosphonates stems from their ability to inhibit crucial enzymes in the life cycle of the malaria parasite, Plasmodium falciparum. For example, some phosphonate-containing compounds have been designed to target specific parasitic enzymes that are essential for its survival. The inclusion of a cyclopropyl group in some of these compounds has been a feature of interest in the development of new antimalarial drugs. nih.gov

In the realm of antibiotics, phosphonates have a well-established history. The natural product fosfomycin is a clinically used phosphonate antibiotic that acts by inhibiting a key enzyme in bacterial cell wall biosynthesis. nih.govrsc.org The success of fosfomycin has spurred further research into synthetic phosphonates as potential antibacterial agents. mdpi.com The chemical stability and unique mode of action of phosphonates make them attractive candidates for overcoming antibiotic resistance. mdpi.com

While specific studies detailing the antimalarial or antibiotic activity of this compound are not prevalent, its structural components are found in other compounds with such activities. The diethyl phosphonate moiety is a common feature in many biologically active organophosphorus compounds, and the cyclopropyl group is present in some experimental antimalarial agents. nih.gov This suggests that this compound and its derivatives could be interesting candidates for future research in the development of new anti-infective therapies.

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituent Modifications on Biological Activity

The core structure of diethyl cyclopropylmethyl phosphonate (B1237965) offers several sites for modification: the phosphonate group, the cyclopropyl (B3062369) ring, and the methyl linker. Research into substituent modifications at these positions has yielded significant insights into their respective contributions to biological action.

The introduction of an amine group into the structure of cyclopropylmethyl phosphonates has been a key area of investigation. Studies have shown that integrating an amino group can significantly enhance the biological activity of the parent compound. scirp.orgscirp.org Researchers anticipated that placing an amine group near both the cyclopropyl ring and the phosphonate moiety could lead to novel biological properties. scirp.orgscirp.org

One study focused on synthesizing aminated derivatives from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate. The resulting compounds were evaluated for their anti-pancreatic cancer properties. To ascertain the impact of the amine group, the non-aminated parent compounds, diethyl ((1-propylcyclopropyl)methyl)phosphonate and its chlorinated precursor, were also tested. The data revealed that the integration of an amine into the cyclopropyl framework markedly increased the activity against pancreatic cancer cells. scirp.org Specifically, the incorporation of a benzylamine (B48309) group resulted in the most promising anti-pancreatic cancer activity among the tested derivatives. scirp.orgscirp.org

| Compound Name | Substituent | Cell Viability (%) |

|---|---|---|

| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | Propyl (no amine) | ~95% |

| Diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate | Chloropropyl (no amine) | ~80% |

| Diethyl ((1-(3-(benzylamino)propyl)cyclopropyl)methyl)phosphonate | Benzylamine | ~30% |

| Diethyl ((1-(3-morpholinopropyl)cyclopropyl)methyl)phosphonate | Morpholine | ~55% |

| Diethyl ((1-(3-(piperidin-1-yl)propyl)cyclopropyl)methyl)phosphonate | Piperidine | ~60% |

Data is estimated from graphical representations in the source material and illustrates the relative impact of different amine substituents. scirp.org

Modifications to the cyclopropyl ring itself, including the addition of various substituents and the consideration of stereochemistry, are crucial for determining biological activity. The rigid nature of the cyclopropane (B1198618) ring makes the spatial arrangement of substituents a critical factor in receptor binding and enzyme inhibition.

Stereoisomers of related compounds, such as 1-amino-2-phosphonomethylcyclopropanecarboxylic acid, have been shown to activate metabotropic glutamate (B1630785) receptors with a broad range of potencies. nih.gov The most potent isomer, (1S,2R)-APCPr, demonstrated significant efficacy, highlighting that specific stereochemistry is essential for potent agonist activity. nih.gov This principle underscores that the three-dimensional structure of the cyclopropyl ring and its substituents directly influences biological function. nih.gov

In another example involving phosphonate analogues of cyclopropavir, the stereochemistry of the double bond in the cyclopropane-containing side chain was paramount. The Z-isomers of the guanine (B1146940) phosphonates were potent inhibitors of several viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). In stark contrast, the corresponding E-isomers were completely devoid of antiviral activity. nih.gov This demonstrates that even subtle changes in the geometric arrangement around the core ring system can abolish biological efficacy.

Furthermore, studies on other cyclopropyl-containing compounds have shown that the nature of substituents on the ring can modulate potency. For instance, in a series of KDM1A inhibitors, decorating a phenyl ring attached to the cyclopropane core with small functional groups, particularly halogens, led to a significant improvement in inhibitory activity. nih.gov While not diethyl cyclopropylmethyl phosphonate itself, these findings suggest that substitutions on or attached to the cyclopropyl ring are a valid strategy for enhancing potency.

The phosphonate group is a primary target for modification, both to unmask the active form of the drug and to create prodrugs with better delivery characteristics. The diethyl ester form of the compound is relatively stable. nih.gov For biological activity, it often needs to be hydrolyzed to the corresponding phosphonic acid, which is typically the active species that mimics a phosphate (B84403) group. researchgate.netresearchgate.net The phosphonic acid's negative charge at physiological pH can provide key interactions with enzyme active sites but also hinders its ability to cross cell membranes. nih.govresearchgate.net

Modifying the phosphonate diester is a common strategy. Different alkyl or aryl esters can be used, which affects the rate of hydrolysis and, consequently, the release of the active phosphonic acid. nih.gov For example, simple dialkyl esters are often very stable, while dibenzyl esters can be cleaved more readily. nih.gov

Another modification is the cyclization of the phosphonate group. In the case of cyclopropavir analogues, both the linear phosphonate and a cyclic phosphonate version were synthesized. The linear Z-phosphonate was a potent inhibitor of HCMV, MCMV, and EBV. nih.gov The corresponding cyclic phosphonate was also active against HCMV and MCMV but was ineffective against EBV, indicating that modification of the phosphonate moiety can alter the spectrum of activity. nih.gov This demonstrates that while the core cyclopropylmethyl structure is essential, the presentation of the phosphorus group is critical in defining the compound's specific biological targets.

Rational Design of Enhanced Efficacy Compounds

Rational drug design leverages SAR data to create new compounds with superior efficacy. By understanding which molecular features enhance biological activity, researchers can systematically build more potent molecules.

The finding that integrating a benzylamine group into the cyclopropylmethyl phosphonate framework boosts anti-pancreatic cancer activity is a direct outcome of SAR studies that can guide rational design. scirp.org This knowledge allows for the focused synthesis of derivatives bearing various substituted benzylamine moieties to further optimize potency.

Similarly, the critical role of stereochemistry, as seen in cyclopropavir and APCPr analogues, is a cornerstone of rational design. nih.govnih.gov Once the optimal stereoisomer is identified, synthetic routes are designed to produce that specific isomer, avoiding the inactive or less active forms. This approach maximizes therapeutic efficacy and reduces potential off-target effects from other isomers. For example, the knowledge that (1S,2R)-APCPr is the most potent isomer allows chemists to focus exclusively on synthetic pathways that yield this specific configuration. nih.gov

The design of phosphonate-containing compounds often involves creating them as non-hydrolyzable mimics of phosphate-bearing substrates. frontiersin.orgnih.gov The flexibility of the acyclic chains in some phosphonate drugs allows them to adopt conformations suitable for interacting with enzyme active sites. Rational design can involve constraining this flexibility, for instance, by using a cyclopropyl ring to lock the molecule into a bioactive conformation, potentially increasing its affinity for the target enzyme. nih.govfrontiersin.org

Prodrug Strategies for Improved Pharmacokinetics

A major challenge for phosphonate-based drugs is their poor bioavailability. The phosphonic acid group, essential for activity, is highly charged at physiological pH, which severely limits its ability to pass through cell membranes. nih.govresearchgate.net To overcome this barrier, various prodrug strategies are employed to mask the phosphonate group, rendering the molecule neutral and more lipophilic. researchgate.netresearchgate.net

The core principle of a phosphonate prodrug is to chemically modify the phosphonic acid with groups that are cleaved inside the target cell, releasing the active drug. nih.govresearchgate.net

Common prodrug approaches include:

Symmetrical Diesters : Using two identical ester groups, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC), to neutralize the phosphonate. nih.govfrontiersin.org These acyloxyalkyl esters are cleaved by cellular enzymes to release the active phosphonic acid. nih.gov The FDA-approved drugs Adefovir dipivoxil (di-POM) and Tenofovir disoproxil fumarate (B1241708) (di-POC) are prominent examples of this strategy's success in improving oral absorption. nih.gov

Asymmetrical Diesters : Employing two different ester groups introduces a chiral center at the phosphorus atom. nih.gov This can complicate synthesis but allows for finer control over the cleavage process. nih.gov

Phosphoramidates (ProTides) : This advanced approach involves masking the phosphonate with an amino acid ester and an aryl group. researchgate.netnih.gov ProTides, such as Tenofovir alafenamide (TAF), have shown remarkable success in enhancing cellular uptake and achieving higher intracellular concentrations of the active drug compared to traditional ester prodrugs. frontiersin.orgnih.gov

These strategies are designed to be stable in the bloodstream but are efficiently cleaved by intracellular enzymes, leading to an accumulation of the active phosphonic acid within the target cells, thereby enhancing efficacy. nih.govnih.gov

| Prodrug Moiety | Abbreviation | Strategy | Example Drug Utilizing Strategy |

|---|---|---|---|

| Pivaloyloxymethyl | POM | Symmetrical diester that improves stability and is cleaved by enzymes. | Adefovir dipivoxil |

| Isopropoxycarbonyloxymethyl | POC | Symmetrical diester that increases oral absorption and tissue permeability. | Tenofovir disoproxil fumarate |

| Aryloxy Amino Acid Phosphoramidate (B1195095) | ProTide | Asymmetrical phosphoramidate that enhances uptake by lymphatic tissue and target cells. | Tenofovir alafenamide |

| S-acyl-2-thioethyl | SATE | Diester prodrug designed to improve cell penetration. | Investigated for various nucleoside analogues. |

This table summarizes general prodrug strategies applicable to phosphonates based on extensive research in the field. nih.govfrontiersin.orgnih.gov

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of cyclopropylphosphonates with high stereoselectivity is a continuing area of focus in organic chemistry. Future research will likely prioritize the development of novel, efficient, and highly stereoselective synthetic routes to access enantiomerically pure forms of diethyl cyclopropylmethyl phosphonate (B1237965) and its derivatives. One promising avenue is the use of engineered enzymes as biocatalysts. For instance, myoglobin-based biocatalysts have been successfully employed for the stereoselective cyclopropanation of olefins to produce cyclopropylphosphonate esters with high diastereomeric and enantiomeric excess. Applying such biocatalytic systems to the synthesis of diethyl cyclopropylmethyl phosphonate could offer a green and highly selective alternative to traditional chemical methods.

Another key area of development is the application of advanced organo-transition metal catalysis. While catalysts based on rhodium and copper have been utilized for the cyclopropanation of alkenes with α-diazomethylphosphonates, there is a continuous need for catalysts that offer higher selectivity, broader substrate scope, and milder reaction conditions, specifically for substrates leading to compounds like this compound. The development of chiral Ru(II)-Pheox complexes has already shown great promise in the asymmetric cyclopropanation to afford optically active cyclopropylphosphonates in high yields and excellent stereoselectivity. Future work could focus on adapting and optimizing these and other novel catalyst systems for the specific synthesis of this compound.

The following table summarizes potential stereoselective synthetic strategies for future exploration:

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

| Biocatalysis | Engineered Myoglobin/Carbene Transferases | High stereoselectivity, environmentally friendly | Enzyme engineering for specific substrate acceptance and improved catalytic efficiency. |

| Transition Metal Catalysis | Chiral Rhodium, Ruthenium, or Copper Complexes | High yields, potential for broad substrate scope | Development of new ligands to enhance enantioselectivity and diastereoselectivity. |

| Organocatalysis | Chiral Amines, Phosphines, or Brønsted Acids | Metal-free, mild reaction conditions | Design of new organocatalysts for asymmetric cyclopropanation with phosphonate-containing reagents. |

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new synthetic strategies. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reaction pathways. For example, in reactions involving the formation of the cyclopropane (B1198618) ring, understanding the nature of the carbene or carbenoid intermediate and the factors that govern the stereochemical outcome is of paramount importance.

Furthermore, the reactivity of the cyclopropylmethylphosphonate system itself warrants detailed mechanistic investigation. The potential for ring-opening reactions, rearrangements, and transformations of the phosphonate group under various conditions needs to be systematically studied. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with density functional theory (DFT) calculations, can provide valuable insights into transition states, reaction intermediates, and kinetic profiles. A particularly interesting area for future mechanistic study is the enzymatic transformation of phosphonates, where unprecedented reactions such as 1,2-phosphono migrations have been observed, suggesting the possibility of discovering novel biocatalytic pathways involving this compound.

Expansion of Biological Screening to Other Disease Areas

Recent studies have highlighted the potential of aminated derivatives of this compound as anticancer agents, particularly against pancreatic and prostate cancer cell lines. A significant future research direction is the expansion of biological screening of this compound and its derivatives to a wider range of disease areas. The unique combination of the lipophilic cyclopropyl (B3062369) group and the polar phosphonate moiety suggests that these compounds could interact with a variety of biological targets.

Future screening efforts should encompass a diverse array of therapeutic targets, including other types of cancer, as well as infectious diseases (viral, bacterial, and fungal), inflammatory disorders, and neurological conditions. The structural similarity of phosphonates to phosphates and carboxylates makes them interesting candidates as enzyme inhibitors. High-throughput screening campaigns against panels of kinases, proteases, and phosphatases could uncover novel biological activities.

In Vivo Efficacy and Pharmacological Studies

While initial in vitro studies on aminated derivatives of this compound have shown promising anticancer activity, a critical next step is to evaluate their efficacy and pharmacological properties in vivo. Future research must focus on conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic potential of these compounds. This will involve determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as evaluating the toxicity profile of the compounds.

A significant challenge for phosphonate-based drugs is often their low bioavailability. Therefore, formulation strategies and the development of prodrugs of this compound will be an important aspect of future research to enhance its delivery and efficacy in vivo. The following table outlines the progression of research from in vitro to in vivo studies for derivatives of this compound:

| Research Stage | Study Type | Key Findings/Objectives |

| In Vitro | Cell-based assays | Aminated derivatives show efficacy against pancreatic and prostate cancer cell lines. |

| Future In Vivo | Animal models of cancer | Determine anti-tumor efficacy, assess toxicity, and establish a therapeutic window. |

| Future Pharmacological | Pharmacokinetic (ADME) studies | Investigate bioavailability, metabolic stability, and clearance of the compounds. |

| Future Formulation | Prodrug synthesis and formulation development | Improve oral bioavailability and targeted delivery of the active compounds. |

Overcoming Synthetic and Methodological Limitations

The advancement of research on this compound is intrinsically linked to overcoming current synthetic and methodological limitations. The synthesis of this compound and its derivatives can be a multi-step process, often requiring the use of sensitive reagents and purification techniques that can be challenging to scale up. Future research should aim to develop more convergent and scalable synthetic routes.

Methodological challenges also exist in the characterization and analysis of this compound and its reaction products. The development of robust analytical methods, including advanced NMR techniques and chromatographic separations, is necessary for accurate quantification and stereochemical assignment. Furthermore, the synthesis of radiolabeled analogues of this compound would be highly beneficial for conducting detailed mechanistic and in vivo distribution studies. Addressing these synthetic and methodological hurdles will be essential for unlocking the full potential of this compound in various scientific and therapeutic applications.

Q & A

Q. What are the primary synthetic routes for preparing diethyl cyclopropylmethyl phosphonate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution or cyclopropanation strategies. A key method involves reacting diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate with amines in the presence of Hunig’s base (N,N-diisopropylethylamine), achieving yields through controlled temperature (20–25°C) and anhydrous conditions . Optimization parameters include:

- Catalyst selection : Hunig’s base enhances deprotonation and stabilizes intermediates.

- Solvent choice : Dry toluene or THF minimizes side reactions.

- Reaction time : Extended durations (12–24 hours) improve conversion for sterically hindered amines.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Comprehensive characterization involves:

- NMR spectroscopy : and NMR confirm phosphonate ester formation and cyclopropane ring integrity. For example, NMR peaks typically appear at δ 20–25 ppm .

- Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., CHOP requires m/z 204.09).

- IR spectroscopy : Stretching vibrations for P=O (~1250 cm) and cyclopropane C-H (~3000 cm) confirm functional groups .

Q. What are common reactions involving this compound in organic synthesis?

The compound participates in:

- Nucleophilic substitutions : The phosphonate group reacts with electrophiles (e.g., alkyl halides) to form C-P bonds.

- Cyclopropanation : Under rhodium(II) acetate catalysis, it undergoes intramolecular cyclopropanation to generate bicyclic structures, as demonstrated by Callant et al. (1984) .

- Diazotransfer reactions : Conversion to diazo derivatives using sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) enables alkyne synthesis .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the formation of intermediates during diazotransfer reactions with this compound?

Diazotransfer involves initial attack of the phosphonate’s lone pair on the azide group, releasing nitrogen and forming a phosphorylated diazo intermediate. This intermediate hydrolyzes in the presence of moisture to yield aminophosphonates (e.g., 5-amino-pyrazole-4-carbaldehyde) . Competing pathways may arise from solvent polarity: polar aprotic solvents stabilize diazo intermediates, while protic solvents favor hydrolysis .

Q. How does the cyclopropane ring in this compound influence its stability under acidic or basic conditions?

The cyclopropane ring exhibits strain-driven reactivity:

- Acidic conditions : Protonation at the methylene bridge leads to ring-opening via electrophilic addition, forming linear alkenes or alcohols.

- Basic conditions : The ring remains intact, but the phosphonate ester may hydrolyze to phosphonic acids at high pH (>10) . Stability studies using NMR under varying pH (1–14) reveal decomposition thresholds (e.g., >50% degradation at pH <2 after 24 hours) .

Q. What structure-activity relationships (SARs) govern the anti-pancreatic cancer activity of this compound derivatives?

Q. How can researchers resolve contradictions in reported yields for the synthesis of this compound derivatives?

Discrepancies in yields (e.g., 40–75%) arise from:

- Purity of starting materials : Impurities in aldehydes or phosphonates reduce efficiency.

- Reaction scalability : Batch vs. flow systems impact heat/mass transfer; Davies et al. (1992) achieved 85% yield in optimized continuous reactors .

- By-product analysis : GC-MS or HPLC identifies side products (e.g., hydrolyzed phosphonic acids), guiding purification via column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。